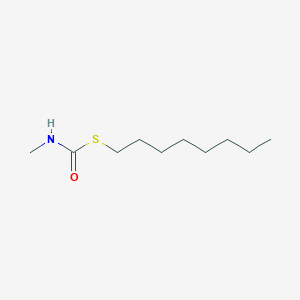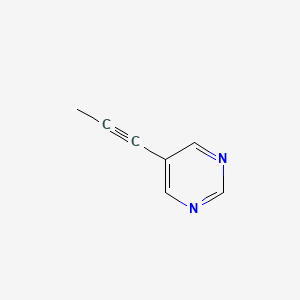
5-(1-Propyn-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Propyn-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propyn-1-yl)pyrimidine can be achieved through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using solvents such as tetrahydrofuran or dimethylformamide.
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative of pyrimidine with a halogenated alkyne in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in an aqueous-organic solvent mixture.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Propyn-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas can be used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-(1-Propyn-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Propyn-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrimidine ring can also form hydrogen bonds and π-π interactions with nucleic acids and proteins, influencing their structure and function.
Comparison with Similar Compounds
5-Ethynylpyrimidine: Similar structure with an ethynyl group instead of a propynyl group.
5-Methylpyrimidine: Similar structure with a methyl group instead of a propynyl group.
5-Phenylpyrimidine: Similar structure with a phenyl group instead of a propynyl group.
Uniqueness: 5-(1-Propyn-1-yl)pyrimidine is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activity. The propynyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its structural similarity to nucleosides makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C7H6N2 |
|---|---|
Molecular Weight |
118.14 g/mol |
IUPAC Name |
5-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-3-7-4-8-6-9-5-7/h4-6H,1H3 |
InChI Key |
LMEHJKJEPRYEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CN=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122912.png)
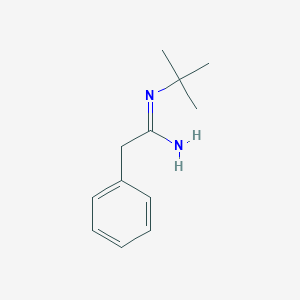
![N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14122927.png)
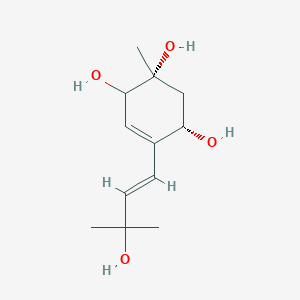
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14122929.png)
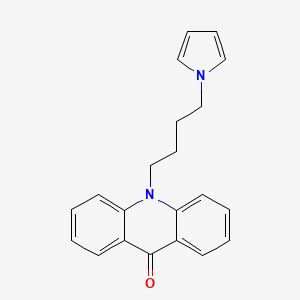
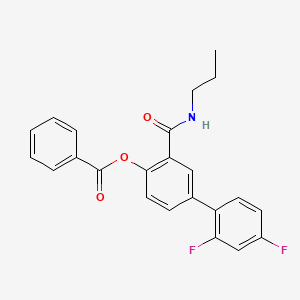
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122939.png)
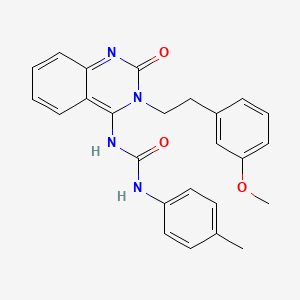
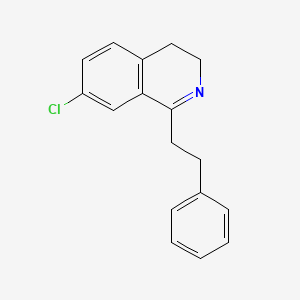
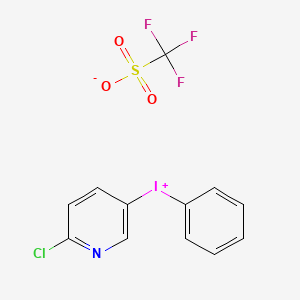
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)
